molecular formula C10H5ClFNO2S B2805926 2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid CAS No. 549526-19-4

2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B2805926
CAS RN: 549526-19-4
M. Wt: 257.66
InChI Key: KLPGIYQNYUKELG-UHFFFAOYSA-N
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Description

The compound “2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid” is likely a synthetic organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of the chloro and fluoro groups on the phenyl ring could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring attached to a phenyl ring via a two-carbon chain. The phenyl ring would have chloro and fluoro substituents. The exact structure and the positions of these substituents could significantly influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the chloro and fluoro groups could make the phenyl ring more reactive towards electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the chloro and fluoro groups and the thiazole ring could influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Spectroscopic Applications and Metal Ion Detection

One notable application of thiazole derivatives is in the development of fluorophores for selective detection of metal ions, such as Aluminium (III). A study by Lambert et al. (2000) reported on compounds including a thiazoline chromophore similar to our compound of interest, demonstrating their potential in selectively detecting Al³⁺ ions due to their fluorescence properties when coordinated with these ions. This research suggests the utility of such compounds in designing fluorophores for biological applications, especially in studying intracellular metal ions, owing to their substantial absorbance changes and selectivity towards Al³⁺ over other metal ions (Lambert et al., 2000).

Antibacterial Applications

Thiazole derivatives have also been explored for their antibacterial properties. For instance, Uwabagira et al. (2018) synthesized N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a compound structurally related to 2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid, and demonstrated its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018). This highlights the potential of thiazole compounds in antimicrobial research.

Photo-degradation Studies

Another research avenue involves the study of photo-degradation behaviors of thiazole-containing compounds, as illustrated by Wu et al. (2007). They analyzed the degradation products of a thiazole-based pharmaceutical compound, revealing insights into its stability under photo-irradiation. This type of research is crucial for understanding the stability and shelf life of thiazole-based compounds in pharmaceuticals (Wu et al., 2007).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of thiazole derivatives, such as the work by Badiger et al. (2013), focuses on creating sulfide and sulfone derivatives of thiazoles, which have been evaluated for antimicrobial activity. These studies contribute to the broader understanding of thiazole chemistry and its potential for producing compounds with beneficial properties (Badiger et al., 2013).

Safety and Hazards

As with any chemical compound, handling “2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions involving this compound would depend on its properties and potential applications. For instance, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2S/c11-6-3-5(1-2-7(6)12)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPGIYQNYUKELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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